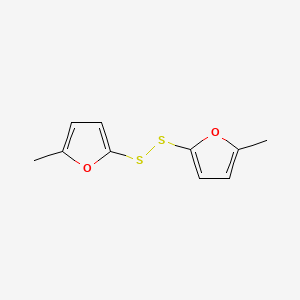

2,2'-Disulfanediylbis(5-methylfuran)

Description

Structure

3D Structure

Properties

CAS No. |

60965-61-9 |

|---|---|

Molecular Formula |

C10H10O2S2 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2-methyl-5-[(5-methylfuran-2-yl)disulfanyl]furan |

InChI |

InChI=1S/C10H10O2S2/c1-7-3-5-9(11-7)13-14-10-6-4-8(2)12-10/h3-6H,1-2H3 |

InChI Key |

PVNWGOJHDSEOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)SSC2=CC=C(O2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Disulfanediylbis 5 Methylfuran

Retrosynthetic Analysis and Proposed Synthetic Routes

Retrosynthetic analysis of 2,2'-Disulfanediylbis(5-methylfuran) logically disconnects the molecule at the disulfide bond, suggesting a primary synthetic route involving the coupling of two molecules of a 5-methylfuran-2-thiol precursor. A secondary disconnection involves the formation of the furan (B31954) ring itself from acyclic precursors.

Figure 1: Retrosynthetic Analysis of 2,2'-Disulfanediylbis(5-methylfuran)

One of the most established methods for constructing the furan core is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comuobaghdad.edu.iq For the target molecule, a substituted hexane-2,5-dione could serve as the acyclic starting material.

Alternatively, functionalization of a pre-existing furan ring is a more direct approach. 2-Methylfuran (B129897) can be synthesized from biomass-derived sources, making it a sustainable starting point. Halogenation of the furan ring, typically at the 2-position, provides a reactive handle for subsequent transformations. Furan can undergo bromination at low temperatures with mild reagents like bromine in dioxane to yield 2-bromofuran, a reaction that can be adapted for 2-methylfuran. pharmaguideline.com Other potential precursors can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. unibo.itdtu.dk

| Precursor | Synthetic Origin/Method | Utility for Target Synthesis |

| Hexane-2,5-dione derivative | Chemical Synthesis | Forms the 2-methylfuran ring via Paal-Knorr synthesis. uobaghdad.edu.iq |

| 2-Methylfuran | Biomass Conversion | Can be directly functionalized, e.g., via halogenation, to introduce a handle for sulfur incorporation. |

| 2-Bromo-5-methylfuran (B145496) | Halogenation of 2-methylfuran | An activated precursor for nucleophilic substitution or metal-catalyzed coupling to introduce a thiol or protected thiol group. pharmaguideline.com |

| 5-Methylfurfural | Oxidation of 5-methyl-2-hydroxymethylfuran | Can be converted to other functional groups, though may require more steps to introduce the sulfur moiety. |

The formation of the disulfide bond is the key step in dimerizing the furan units. The most direct pathway is the oxidation of two thiol (R-SH) molecules. libretexts.org This redox reaction can be achieved using a variety of oxidizing agents. youtube.comchemrxiv.org

Aerobic Oxidation: The use of molecular oxygen, often in the presence of a catalyst, is a green and efficient method.

Chemical Oxidants: Milder oxidants like hydrogen peroxide or iodine can be employed to minimize side reactions, which is crucial given the potential sensitivity of the furan ring. organic-chemistry.org

Thiol-Disulfide Exchange: An alternative route involves the reaction of a furan thiol with a pre-formed disulfide in an exchange reaction to yield the desired product. libretexts.org

Coupling Reagents: For controlled coupling, especially for unsymmetrical disulfides, reagents like 1-chlorobenzotriazole (B28376) (BtCl) can be used. organic-chemistry.org This involves the initial formation of a benzotriazolated thiol (RSBt), which then reacts with a second thiol molecule. While typically used for unsymmetrical disulfides, this methodology can be adapted for symmetrical synthesis.

The proposed route would involve the synthesis of 5-methyl-2-mercaptofuran followed by a controlled oxidation to yield 2,2'-Disulfanediylbis(5-methylfuran).

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Thiol Oxidation | O₂, H₂O₂, I₂ | Often uses simple, inexpensive reagents. libretexts.orgorganic-chemistry.org | Risk of over-oxidation or furan ring degradation with harsh oxidants. pharmaguideline.com |

| Thiol-Disulfide Exchange | R-SH + R'-SSR' | Can be highly specific under controlled conditions. libretexts.org | Requires a pre-formed disulfide and may lead to equilibrium mixtures. |

| Coupling via Activated Thiol | 1-Chlorobenzotriazole (BtCl), then R'-SH | High selectivity, mild conditions, avoids harsh oxidants. organic-chemistry.org | Stoichiometric use of coupling reagent. |

Protecting groups are essential in multi-step synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The furan ring itself is sensitive to strong acids, which can cause polymerization or ring-opening. acs.org Therefore, reaction conditions must be chosen carefully.

If the synthesis begins with a precursor containing additional reactive sites, such as the aldehyde or hydroxyl group in derivatives of 5-hydroxymethylfurfural (HMF), these must be protected. acs.org

Carbonyl Protection: Aldehyde and ketone functionalities are commonly protected as acetals by reacting them with alcohols under mild acidic conditions. acs.org This protection is robust but can be removed under controlled acidic hydrolysis.

Hydroxyl Protection: Hydroxyl groups are frequently protected as silyl ethers (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). Silyl ethers are stable across a wide range of reaction conditions but are easily cleaved by fluoride (B91410) ion sources (e.g., TBAF). acs.org

The selection of a protecting group strategy must be orthogonal, meaning the protection and deprotection steps should not interfere with other functional groups or the main reaction sequence. organic-chemistry.org For instance, if a base-labile protecting group is used, it must be stable to the conditions required for disulfide bond formation.

Catalytic Approaches in 2,2'-Disulfanediylbis(5-methylfuran) Synthesis

Catalysis offers pathways to higher selectivity, milder reaction conditions, and improved yields. Both homogeneous and heterogeneous catalysts are relevant to the synthesis of the target compound.

Homogeneous catalysts, which operate in the same phase as the reactants, are powerful tools for fine chemical synthesis. unibo.itdtu.dk Transition metal complexes based on palladium, gold, ruthenium, and copper are widely employed for the synthesis and functionalization of furans. bohrium.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) are invaluable for C-C and C-heteroatom bond formation. A potential route to the 5-methyl-2-mercaptofuran intermediate could involve the palladium-catalyzed coupling of 2-bromo-5-methylfuran with a sulfur nucleophile.

Gold-catalyzed cyclizations are known to convert allenic or propargylic alcohols into substituted furans and dihydrofurans, offering an alternative for constructing the furan ring itself under very mild conditions. organic-chemistry.orgorganic-chemistry.org

Ruthenium complexes have been developed for the selective hydrogenation of functional groups on the furan ring without reducing the ring itself. bohrium.com

| Catalyst Type | Example Reaction | Relevance to Synthesis |

| Palladium(0)/Palladium(II) Complexes | Cross-coupling of halo-furans with thiols/thiolates. | Direct method for C-S bond formation on the furan ring. organic-chemistry.org |

| Gold(I)/Gold(III) Complexes | Cycloisomerization of hydroxyallenes/alkynes. | Advanced method for constructing the furan ring from acyclic precursors. organic-chemistry.org |

| Ruthenium(II) Complexes | Selective hydrogenation of ester/aldehyde groups. bohrium.com | Useful for modifying furan precursors without affecting the aromatic ring. |

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, recyclability, and process simplification. escholarship.orgfiveable.me For the synthesis of 2,2'-Disulfanediylbis(5-methylfuran), their primary application would be in the selective oxidation of the thiol precursor.

The use of solid-supported catalysts for the aerobic oxidation of thiols is a key area of green chemistry.

Supported Metal Catalysts: Iron, cobalt, or copper nanoparticles supported on high-surface-area materials like activated carbon, silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃) can catalyze the oxidation of thiols to disulfides using air or oxygen as the oxidant. fiveable.meacs.org This avoids the need for stoichiometric chemical oxidants.

Metal-Organic Frameworks (MOFs): These crystalline porous materials can also act as catalysts. For example, an iron-based MOF could provide active sites for the selective aerobic oxidation of thiols. acs.org

The key challenge is to achieve high selectivity for the disulfide product without promoting over-oxidation to sulfonic acids or causing degradation of the furan ring. The well-defined active sites on some modern heterogeneous catalysts can provide this level of control. escholarship.org

| Catalyst System | Support Material | Oxidant | Key Features |

| Iron Nanoparticles | Mesoporous Carbon | O₂ (Air) | Earth-abundant metal, good activity for oxidation reactions. acs.org |

| Cobalt Oxides | Silica (SiO₂) | O₂ (Air) | High efficiency in Fischer-Tropsch, adaptable for oxidation. fiveable.me |

| Copper Complexes | Alumina (Al₂O₃) | O₂ (Air) | Widely used in oxidation catalysis, including C-O bond formation. acs.org |

Organocatalysis in Stereoselective Synthesis of Furan Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative for creating chiral compounds. While the direct organocatalytic synthesis of 2,2'-Disulfanediylbis(5-methylfuran) is not extensively documented, the principles of stereoselective furan synthesis can be applied to generate chiral precursors. The strategy involves the enantioselective construction of a chiral 5-methylfuran core, which can then be converted into the corresponding thiol and subsequently oxidized to the disulfide.

Research has demonstrated the synthesis of chiral furanones, key intermediates for furan derivatives, from achiral starting materials using organocatalysts. For instance, the synthesis of (5S)-5-methylfuran-2(5H)-one has been achieved starting from L-lactic acid ethyl ester, establishing a pathway to enantiomerically pure furan rings. researchgate.net Organocatalytic methods, such as those employing proline derivatives or chiral phosphoric acids, can facilitate asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions to construct the furan ring with high stereocontrol. researchgate.net

A hypothetical organocatalytic route to a chiral precursor for 2,2'-Disulfanediylbis(5-methylfuran) could involve the asymmetric reaction of a simple starting material to form a chiral γ-dicarbonyl compound, which then cyclizes to the chiral 5-methylfuran derivative. This chiral intermediate can then be subjected to thiolation and subsequent dimerization.

Table 1: Representative Organocatalytic Reactions for Furan Derivative Synthesis

| Catalyst Type | Reaction | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Atroposelective reaction of ortho-alkynylnaphthols with in-situ generated furans | ortho-Alkynylnaphthols, γ-hydroxyenones | Furan-embedded styrene (B11656) atropisomers | Up to 70% | nih.gov |

| Quinine-derived Squaramide | Domino hemiaminal formation/aza-Michael reaction | Isatin derived N-Boc ketimines, γ-hydroxy enones | Spirooxindole embedded oxazolidines | High | nih.gov |

Green Chemistry Principles in 2,2'-Disulfanediylbis(5-methylfuran) Synthesis

The application of green chemistry principles to the synthesis of 2,2'-Disulfanediylbis(5-methylfuran) is critical for developing environmentally benign and economically viable processes. This involves the use of safer solvents, recyclable catalysts, and optimizing reactions to maximize atom efficiency. rsc.org

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green disulfide synthesis is the move away from volatile organic compounds (VOCs) towards solvent-free conditions or the use of water as a reaction medium. mdpi.com The oxidation of the precursor, 5-methyl-2-furanthiol, is highly amenable to these approaches.

Solvent-Free Synthesis: Solvent-free reactions minimize waste and can sometimes lead to higher reaction rates and purity. nih.gov The oxidation of thiols to disulfides can be efficiently carried out under solvent-free conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org This method avoids the use of any solvent, and the workup is often simpler. Another approach involves a solvent-free reaction between a thiosulfonate and a thiol with a base, which has been shown to produce unsymmetrical disulfides with high purity by preventing disproportionation side reactions. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several methods for thiol oxidation in water have been developed. These include using hydrogen peroxide with a catalytic amount of iodide ion, or employing air as the oxidant catalyzed by an ionic liquid under ultrasonic irradiation. organic-chemistry.orgresearchgate.net Ascorbic acid has also been reported as a practical, inexpensive, and reusable catalyst for the clean and rapid oxidation of various thiols to disulfides in water at room temperature. researchgate.net Furthermore, gold-catalyzed cyclizations to form furan rings have been successfully performed in aqueous media using nanomicelles to drive the dehydration reaction. organic-chemistry.org

Catalyst Recycling and Sustainability Metrics

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical production. For the synthesis of 2,2'-Disulfanediylbis(5-methylfuran), this applies to both the formation of the furan ring and the final disulfide coupling step.

Solid acid catalysts such as sulfated zirconia, zeolites (e.g., H-Beta), and polymeric resins (e.g., Amberlyst-15) have been successfully used in the synthesis of furan derivatives and can often be recycled multiple times with minimal loss of activity. acs.orgnih.gov For the oxidative coupling step, heterogeneous photocatalysts like TiO2 have been employed for the aerobic oxidation of thiols. This catalyst is highly stable, recyclable, and the reaction can be driven by visible light, further enhancing its green credentials. researchgate.net

Table 2: Examples of Recyclable Catalysts in Furan and Disulfide Synthesis

| Catalyst | Reaction | Solvent | Reusability | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| Amberlyst-15 | Condensation of 2-methylfuran | Ethanol/Water | Reusable for 3-4 cycles | Commercially available solid acid | chemrxiv.org |

| Sulfated Zirconia | Furfural Oxidation | Water | Recyclable | Robust catalytic performance | acs.org |

| Au on TiO2 | Cycloisomerization to furans | Acetic Acid | Recyclable and reusable | Mild reaction conditions | organic-chemistry.org |

| TiO2 (Photocatalyst) | Aerobic oxidation of thiols | Aqueous buffer | Highly stable and recyclable | Uses visible light, biocompatible conditions | researchgate.net |

Sustainability metrics such as the E-factor (Environmental factor) and solvent intensity are used to quantify the "greenness" of a process. By employing recyclable catalysts and solvent-free or aqueous conditions, the E-factor for the synthesis of 2,2'-Disulfanediylbis(5-methylfuran) can be significantly reduced.

Atom Economy and Process Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comnih.gov Maximizing atom economy is crucial for minimizing waste and improving process efficiency.

The synthesis of 2,2'-Disulfanediylbis(5-methylfuran) via the oxidation of 5-methyl-2-furanthiol can proceed through various routes with different atom economies.

High Atom Economy: The direct aerobic oxidation of the thiol (2 R-SH + ½ O₂ → R-S-S-R + H₂O) is highly atom-economical, with water being the only byproduct. This can be achieved using catalysts under air or pure oxygen. rsc.org

Moderate to Low Atom Economy: Many common laboratory methods for thiol oxidation use stoichiometric oxidants, leading to significant waste and lower atom economy. For example, using an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) generates the hydantoin (B18101) as a major byproduct. organic-chemistry.org

Table 3: Comparison of Atom Economy for Different Thiol Oxidation Methods

| Method | Oxidant | Stoichiometric Byproduct(s) | Atom Economy | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | O₂ | H₂O | Very High | rsc.org |

| Hydrogen Peroxide Oxidation | H₂O₂ | H₂O | Very High | organic-chemistry.org |

| DMSO Oxidation | (CH₃)₂SO | Dimethyl sulfide (B99878) (DMS), H₂O | Moderate | organic-chemistry.org |

Process efficiency is further optimized by choosing reactions that proceed in high yield, require minimal purification steps, and operate under mild conditions (low temperature and pressure), thereby reducing energy consumption.

Advanced Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of traditional batch processing, advanced synthetic techniques like flow chemistry are being increasingly adopted to improve the yield, purity, and safety of chemical manufacturing.

Flow Chemistry Applications in Disulfide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of disulfides, including 2,2'-Disulfanediylbis(5-methylfuran). These benefits include precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for straightforward scaling-up. researchgate.netresearchgate.netbohrium.com

Several flow-based protocols for disulfide synthesis have been developed. One method uses 1-chlorobenzotriazole as an oxidant in a microreactor system, achieving the synthesis of various disulfides in just ten minutes, a significant acceleration compared to hours required in batch protocols. bohrium.com Another innovative approach utilizes a "tube-in-tube" reactor for gas-liquid reactions. This setup has been used for the oxidation of thiols using gaseous sulfuryl fluoride (SO₂F₂), achieving >95% yields and high production rates. researchgate.net

For a photocatalytic approach, a continuous-flow packed-bed reactor filled with a heterogeneous photocatalyst like TiO₂ can be used. researchgate.net This setup allows for efficient irradiation of the catalyst and rapid conversion of the thiol to the disulfide under mild, visible-light conditions.

Table 4: Performance of Flow Chemistry in Disulfide Synthesis

| Flow Reactor Type | Reagents/Catalyst | Substrate | Residence Time | Yield/Productivity | Reference |

|---|---|---|---|---|---|

| Microreactor System | 1-chlorobenzotriazole (oxidant) | Aromatic/Aliphatic thiols | ~10 min | Good to excellent yields | bohrium.com |

| Tube-in-Tube Reactor | SO₂F₂ (gas), Base | Captopril, Glutathione | - | >95% yield, 5 mmol/h | researchgate.net |

| Packed-Bed Reactor | TiO₂ (photocatalyst), O₂ | Peptide substrates | 0.5 - 1 h | Rapid & chemoselective | researchgate.net |

The application of these flow techniques to the oxidation of 5-methyl-2-furanthiol could provide a safe, efficient, and scalable route to high-purity 2,2'-Disulfanediylbis(5-methylfuran).

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. organic-chemistry.orgchemrxiv.org Unlike conventional heating which relies on slow and inefficient thermal conduction, microwave irradiation generates efficient internal heating through the direct coupling of microwave energy with polar molecules in the reaction mixture. organic-chemistry.org This often leads to dramatic reductions in reaction times, from hours or days to mere minutes, along with higher product yields and cleaner reaction profiles. organic-chemistry.org

The formation of disulfides from thiols is a reaction class that has been shown to benefit significantly from microwave irradiation. chemrxiv.orglibretexts.org The synthesis of 2,2'-Disulfanediylbis(5-methylfuran) via this method would proceed through the oxidation of its precursor, 5-methylfuran-2-thiol. Various oxidizing systems can be employed, with the microwave energy serving to expedite the process.

A general approach involves the oxidation of a thiol in a suitable solvent, often under neat (solvent-free) or near-neat conditions, which aligns with the principles of green chemistry. organic-chemistry.org For instance, the reaction of thiols with an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a catalyst can be significantly accelerated by microwave heating. libretexts.org This method avoids the need for harsh or toxic oxidizing agents.

The table below summarizes representative findings from studies on microwave-assisted synthesis of various disulfides, illustrating the typical conditions and advantages of this methodology. While specific data for 2,2'-Disulfanediylbis(5-methylfuran) is not detailed in broad literature, these examples provide a strong basis for its efficient synthesis under similar conditions.

| Thiol Precursor | Oxidizing System/Conditions | Microwave Power | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Substituted Thiophenols | 4-Substituted Sulfenimides / Chloroform | 360 W | 1-3 min | 85-95% | organic-chemistry.org |

| Fmoc-cysteine / Benzylthiol | DMSO | 150 W | 5 min | Quantitative | libretexts.org |

| Benzyl Thiocyanate / Thiourea | K3PO4 / Water | Not Specified | 15 min | >80% | chemrxiv.org |

| Aromatic & Aliphatic Thiols | DMSO | 150 W | 5-10 min | High | libretexts.org |

The application of microwave irradiation to the oxidation of 5-methylfuran-2-thiol is projected to provide 2,2'-Disulfanediylbis(5-methylfuran) rapidly and in high yield, demonstrating the utility of MAOS in heterocyclic disulfide synthesis.

Photocatalytic Approaches for Disulfide Bond Construction

Visible-light photocatalysis has become a cornerstone of modern organic synthesis, offering a green and exceptionally mild pathway for forging chemical bonds. mdpi.comrsc.org This technique utilizes a photocatalyst—either a metal complex or an organic dye—that absorbs visible light and initiates a single-electron transfer (SET) process, generating reactive radical intermediates under ambient temperature and pressure. rsc.org The formation of carbon-sulfur bonds, including disulfides, has been successfully achieved using this approach. mdpi.com

For the synthesis of 2,2'-Disulfanediylbis(5-methylfuran), this method would involve irradiating a solution of 5-methylfuran-2-thiol in the presence of a photocatalyst and an air or oxygen atmosphere. The mild conditions are particularly advantageous for sensitive heterocyclic substrates that might decompose under harsher oxidative or thermal conditions.

Various photocatalysts, such as Eosin Y, Rose Bengal, and ruthenium or iridium complexes, have been employed for this transformation. rsc.orgyoutube.com The choice of catalyst, solvent, and light source can be optimized to achieve high efficiency. Research has demonstrated that this method is applicable to a diverse set of thiol substrates for preparing symmetrical disulfides. youtube.com

The following table presents data from studies on the photocatalytic synthesis of disulfides, showcasing the conditions and efficacy of this advanced methodology.

| Thiol Substrate | Photocatalyst | Light Source | Atmosphere | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | TiO2 | Visible Light | O2 | Not Specified | High | youtube.com |

| Aryl and Alkyl Thiols | Eosin Y | Visible Light | Air | Not Specified | Good-Excellent | rsc.org |

| Thiophene-2-thiol | I2 (catalyst) | Visible Light | O2 | Not Specified | 82% | youtube.com |

| Benzenethiol | Riboflavin derivative / I2 | Visible Light | Air | 24 | 95% | organic-chemistry.org |

The photocatalytic approach represents a state-of-the-art, environmentally benign strategy for the construction of the S-S bond in 2,2'-Disulfanediylbis(5-methylfuran), capitalizing on the power of visible light to drive chemical reactions cleanly and efficiently.

Elucidation of 2,2 Disulfanediylbis 5 Methylfuran Structure Through Advanced Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for unambiguously determining the connectivity and chemical environment of atoms within a molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy would be a primary tool for elucidating the structure of 2,2'-Disulfanediylbis(5-methylfuran). While specific NMR data for this compound are not available, hypothetical chemical shifts and coupling constants can be inferred based on the analysis of similar structures, such as its isomer, bis(2-methyl-3-furyl)disulfide. nih.gov

For 2,2'-Disulfanediylbis(5-methylfuran), one would expect the proton (¹H) NMR spectrum to show distinct signals for the methyl protons and the protons on the furan (B31954) ring. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing disulfide bridge. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial to establish the connectivity between protons and their attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range couplings, for instance, between the furan ring protons and the methyl carbon, and potentially across the disulfide linkage.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,2'-Disulfanediylbis(5-methylfuran) (Note: This table is predictive and not based on experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~14 |

| Furan H3/H4 | ~6.2 - 6.5 | ~110 - 115 |

| Furan H4/H3 | ~6.0 - 6.3 | ~108 - 112 |

| Furan C2 | - | ~150 |

| Furan C5 | - | ~155 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,2'-Disulfanediylbis(5-methylfuran) (C₁₀H₁₀O₂S₂), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used for such determinations. mdpi.comresearchgate.net The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information, likely showing cleavage of the S-S bond and fragmentation of the furan rings. nih.govnih.gov

Table 2: Calculated Exact Mass for 2,2'-Disulfanediylbis(5-methylfuran)

| Molecular Formula | Isotope | Calculated Mass (Da) |

| C₁₀H₁₀O₂S₂ | [M] | 226.01222 |

| C₁₀H₁₀O₂S₂ | [M+H]⁺ | 227.01999 |

| C₁₀H₁₀O₂S₂ | [M+Na]⁺ | 249.00194 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the functional groups present. For 2,2'-Disulfanediylbis(5-methylfuran), characteristic vibrational bands would be expected for the C-H stretching and bending of the methyl groups and the furan ring, C-O-C stretching of the furan ether linkage, C=C stretching of the furan ring, and the S-S stretching of the disulfide bridge. udayton.educhemicalbook.comnist.gov The S-S stretch is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for 2,2'-Disulfanediylbis(5-methylfuran) (Note: This table is predictive and not based on experimental data.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Stretch (Furan) | 1600 - 1450 |

| C-O-C Stretch (Furan) | 1250 - 1000 |

| S-S Stretch | 500 - 400 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles.

Crystallization Techniques for Furan-Disulfide Systems

Obtaining a high-quality single crystal suitable for XRD analysis is often a significant challenge. For a furan-disulfide compound, various crystallization techniques could be employed. These include slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the compound, or cooling crystallization. The choice of solvent is critical and would likely involve screening a range of organic solvents with varying polarities, such as hexane, ethyl acetate, dichloromethane, or mixtures thereof.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles in the Disulfide Bridge

Table 4: Expected Bond Parameters for the Disulfide Bridge in 2,2'-Disulfanediylbis(5-methylfuran) (Note: This table is based on typical values for organic disulfides and is not from experimental data for the specific compound.)

| Parameter | Expected Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.80 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Torsional Angle | ~±90° |

Investigation of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, although weak individually, collectively determine the crystal's stability, density, and polymorphism. For furan-containing organic compounds, interactions such as hydrogen bonds, π–π stacking, and other van der Waals forces are crucial.

In the absence of direct crystallographic data for 2,2'-Disulfanediylbis(5-methylfuran), we can infer its potential intermolecular interactions by examining related structures. For instance, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan is stabilized by a network of C—H⋯N and C—H⋯F hydrogen bonds, as well as C—H⋯π interactions. nih.gov Molecules pack to form chains, demonstrating how specific functional groups guide the supramolecular architecture. nih.gov Similarly, in another furan derivative, N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, the crystal structure is stabilized by N–H···O and O–H···N hydrogen bonds, along with weak C–H···π interactions. researchgate.net

The interaction energies for these contacts can be calculated to understand their relative strengths. In a related benzodiazepine (B76468) derivative, the total interaction energy for a key hydrogen bond was calculated to be -57.5 kJ mol⁻¹, highlighting the significant contribution of electrostatic and dispersion forces. nih.gov

| Interaction Type | Potential Participating Atoms/Groups | Significance in Crystal Packing | Reference Compound Example |

|---|---|---|---|

| π–π Stacking | Furan rings | Contributes to the formation of stacked columns or layers. | 4-(furan-2-yl)-...-1,5-benzodiazepine nih.gov |

| C–H···O Hydrogen Bonds | Furan C-H or Methyl C-H with Furan Oxygen | Stabilizes the lattice through a network of weak hydrogen bonds. | N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide researchgate.net |

| C–H···S Hydrogen Bonds | Furan C-H or Methyl C-H with Disulfide Sulfur | Provides additional stabilization, influencing molecular orientation. | General organosulfur compounds |

| C–H···π Interactions | Methyl C-H with Furan Ring | Further reinforces the crystal lattice. | 2,5-bis(diphenylphosphanyl)furan nih.gov |

Electron Microscopy and Imaging for Morphological Characterization

Electron microscopy techniques are indispensable for characterizing the morphology of crystalline materials, providing high-resolution images of surface features and internal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital technique for studying the surface topography and morphology of crystalline solids. numberanalytics.com It uses a focused beam of electrons to scan the sample surface, generating signals that provide information about size, shape, and surface features. fiveable.me The analysis of crystalline organic compounds by SEM can reveal details about crystal habits, growth mechanisms, and the presence of surface defects. numberanalytics.comresearchgate.net

For a crystalline sample of 2,2'-Disulfanediylbis(5-methylfuran), SEM analysis would be expected to reveal its characteristic crystal morphology. Depending on the crystallization conditions, this could range from well-defined geometric shapes like needles or plates to more complex aggregates. The surface morphology, as observed by SEM, might show features such as growth steps, etch pits, or cracks, which are crucial for understanding the crystal's quality and formation process. For example, SEM analysis of N-(1,3-dioxoisoindolin-2-yl)benzamide revealed a foam-like structural morphology. researchgate.net The resolution of SEM, typically in the nanometer range, allows for detailed examination of the microscale architecture of the crystalline powder. fiveable.me

| Parameter | Description | Importance |

|---|---|---|

| Crystal Habit | The external shape of individual crystals (e.g., prismatic, acicular, tabular). | Provides insight into the internal crystal structure and crystallization environment. |

| Particle Size Distribution | The range and distribution of crystal sizes in a bulk sample. | Affects material properties like solubility and flowability. |

| Surface Topography | Detailed features on the crystal faces, such as growth steps, striations, or defects. numberanalytics.com | Reveals information about the crystal growth history and quality. |

| Aggregation | The tendency of individual crystals to form larger clusters. | Impacts powder handling and processing. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of materials at the nanoscale. While challenging for beam-sensitive organic crystals, advancements in low-dose imaging and cryo-electron microscopy have made it possible to analyze their nanostructure, including lattice fringes and crystal defects. nih.govlu.se

If 2,2'-Disulfanediylbis(5-methylfuran) were analyzed by TEM, it would be possible to obtain electron diffraction patterns to confirm its crystalline nature and determine unit cell parameters. High-resolution TEM (HRTEM) could potentially visualize the crystal lattice directly. nih.gov This is particularly useful for identifying different polymorphs, which might coexist in the same sample, and for characterizing planar defects like stacking faults or dislocations. nih.gov The study of organic pharmaceutical crystals like furosemide (B1674285) has demonstrated that low-dose HRTEM can successfully resolve atomic lattice spacings, overcoming the challenge of beam sensitivity. nih.gov Such an analysis of the title compound could provide fundamental insights into its crystalline perfection and internal architecture.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful scanning probe technique capable of imaging surfaces with sub-nanometer resolution. acs.org It operates by scanning a sharp tip over the sample surface, allowing for the generation of a three-dimensional topographic map. A key advantage of AFM for studying organic crystals is its ability to operate under ambient conditions and even in liquid, which allows for the in-situ observation of crystal growth processes. nih.gov

Spectroscopic and Mechanistic Insights into 2,2'-Disulfanediylbis(5-methylfuran) Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and photophysical data for the chemical compound 2,2'-Disulfanediylbis(5-methylfuran) are not publicly available. As a result, a thorough analysis of its electronic structure and properties as outlined could not be conducted.

The investigation was intended to delve into the specific spectroscopic characteristics of 2,2'-Disulfanediylbis(5-methylfuran), a molecule containing two 5-methylfuran rings linked by a disulfide bridge. The planned analysis included a detailed examination of its electronic transitions using Ultraviolet-Visible (UV-Vis) spectroscopy, its photophysical behavior via fluorescence spectroscopy, and its chiral properties through Circular Dichroism (CD) spectroscopy.

However, the absence of experimental or theoretical data for this particular compound in the public domain prevents a scientifically accurate discussion of the following planned topics:

Spectroscopic Analysis and Mechanistic Insights into 2,2 Disulfanediylbis 5 Methylfuran Electronic Structure

Circular Dichroism (CD) Spectroscopy for Chiral Properties:There is no information on the chiroptical properties of 2,2'-Disulfanediylbis(5-methylfuran). The disulfide bridge can introduce chirality, but without CD or computational studies, this aspect of its stereochemistry cannot be evaluated.

While spectroscopic data exists for other furan-containing compounds and organic disulfides, extrapolating this information to 2,2'-Disulfanediylbis(5-methylfuran) would be scientifically unsound due to the unique electronic and structural effects imparted by the specific arrangement of the 5-methylfuran moieties and the disulfide bond.

Further experimental research is required to elucidate the spectroscopic and photophysical properties of 2,2'-Disulfanediylbis(5-methylfuran). Such studies would provide valuable insights into the interplay between the furan (B31954) rings and the disulfide bridge, contributing to a deeper understanding of this class of compounds.

Investigation of Conformational Chirality at the Disulfide Bridge

No studies detailing the investigation of conformational chirality at the disulfide bridge of 2,2'-Disulfanediylbis(5-methylfuran) were found. Research on the conformational behavior of disulfide bridges in other molecules exists, but this information cannot be extrapolated to the specific case of 2,2'-Disulfanediylbis(5-methylfuran) without dedicated experimental or computational analysis.

Chiral Induction Studies and Stereochemical Assignment

There is no available research on chiral induction studies or the stereochemical assignment of 2,2'-Disulfanediylbis(5-methylfuran). Such studies would be necessary to understand how the chirality of the disulfide bridge might influence or be influenced by other chiral elements, but this work has not been published for this particular compound.

Reactivity and Reaction Mechanisms of 2,2 Disulfanediylbis 5 Methylfuran

Oxidation and Reduction Pathways of the Disulfide Bond

The sulfur-sulfur bond in disulfides is a reactive center susceptible to both cleavage and oxidation. These reactions are fundamental to the chemical behavior of 2,2'-Disulfanediylbis(5-methylfuran).

The disulfide bond can be readily cleaved under reductive conditions to yield the corresponding thiol, 5-methylfuran-2-thiol. This reaction is a hallmark of disulfide chemistry. A variety of reducing agents can accomplish this transformation, with the general reaction being:

(5-CH₃-C₄H₂O-S)₂ + 2[H] → 2 (5-CH₃-C₄H₂O-SH)

Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄), dithiothreitol (B142953) (DTT), and phosphines such as triphenylphosphine. The electrochemical reduction of disulfides is also a well-established method. nih.gov

Table 1: Common Reagents for Reductive Cleavage of Disulfides

| Reagent | Conditions |

| Sodium borohydride (NaBH₄) | Alcoholic solvents |

| Dithiothreitol (DTT) | Aqueous buffers |

| Triphenylphosphine (PPh₃) | Aqueous or organic solvents |

| Electrochemical Reduction | Applied potential at a cathode |

The mechanism of reduction by agents like NaBH₄ involves the nucleophilic attack of a hydride ion on one of the sulfur atoms, leading to the cleavage of the S-S bond and formation of a thiol and a transient sulfenyl borane (B79455) intermediate, which is subsequently hydrolyzed to yield the second thiol molecule.

Oxidation of the disulfide bond in 2,2'-Disulfanediylbis(5-methylfuran) can lead to a series of sulfur-oxygen compounds, primarily thiosulfinates and thiosulfonates. The controlled oxidation of disulfides can be challenging as overoxidation is common.

Mild oxidation, for instance with one equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding thiosulfinate, S-(5-methylfuran-2-yl) 5-methylfuran-2-thiosulfinate. nih.gov Further oxidation of the thiosulfinate affords the thiosulfonate, S-(5-methylfuran-2-yl) 5-methylfuran-2-thiosulfonate. mdpi.comuantwerpen.be

(5-CH₃-C₄H₂O-S)₂ + [O] → 5-CH₃-C₄H₂O-S(O)-S-C₄H₂O-CH₃ 5-CH₃-C₄H₂O-S(O)-S-C₄H₂O-CH₃ + [O] → 5-CH₃-C₄H₂O-SO₂-S-C₄H₂O-CH₃

Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, can lead to the formation of the thiosulfonate directly. uantwerpen.be The reaction conditions, including temperature and stoichiometry of the oxidizing agent, are critical in determining the product distribution. The oxidation of unsymmetrical disulfides often results in a mixture of regioisomers. nih.gov

Table 2: Products of Disulfide Oxidation

| Starting Material | Oxidation Product |

| Disulfide (R-S-S-R) | Thiosulfinate (R-S(O)-S-R) |

| Thiosulfinate (R-S(O)-S-R) | Thiosulfonate (R-SO₂-S-R) |

| Disulfide (R-S-S-R) | Thiosulfonate (R-SO₂-S-R) |

Note: The table shows the stepwise and direct oxidation pathways.

The disulfide bond is electrochemically active and can undergo both oxidation and reduction at an electrode surface. The electrochemical reduction of disulfides to their corresponding thiolates is a well-documented process. nih.gov

Conversely, the anodic oxidation of diaryl disulfides has been studied, revealing the formation of radical cations [Ar₂S₂]⁺• as initial intermediates. researchgate.net These radical cations can be chemically reversible, depending on the solvent and electrolyte used. researchgate.net For diaryl disulfides, the redox potentials for the formation of the radical cation are typically in the range of +0.9 to +1.2 V versus ferrocene. researchgate.net The subsequent reactions of these radical cations can be complex, potentially leading to the formation of trisulfides. researchgate.net The electrochemical oxidation of aryl sulfides can also serve as a route to disulfides. researchgate.net A versatile electrochemical method has been developed for constructing a monolayer of thiophenolates from grafted multilayers of diaryl disulfides. acs.org

Reactions Involving the Furan (B31954) Moieties

The furan rings in 2,2'-Disulfanediylbis(5-methylfuran) are electron-rich aromatic systems and are susceptible to electrophilic attack. Their diene character also allows them to participate in cycloaddition reactions.

Furan undergoes electrophilic aromatic substitution much more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. numberanalytics.compearson.com Substitution occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. pearson.comquora.comquora.comquora.com

In 2,2'-Disulfanediylbis(5-methylfuran), the C2 positions are already substituted with the disulfide bridge. Therefore, electrophilic substitution is expected to occur at the vacant C5 positions. However, since the C5 positions are already occupied by methyl groups in the parent molecule, electrophilic attack would target the C3 and C4 positions. The directing effect of the disulfide and methyl groups would influence the regioselectivity of such reactions. The disulfide group is generally considered to be ortho-, para-directing and activating, which in this case corresponds to the C3 position. The methyl group is also an activating, ortho-, para-directing group, which would also favor substitution at the C3 and C4 positions.

Typical electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the high reactivity of the furan ring often necessitates the use of mild reagents to avoid polymerization or ring-opening. numberanalytics.comyoutube.com

Table 3: Regioselectivity in Electrophilic Substitution of Furan

| Position of Attack | Stability of Intermediate |

| C2 (or C5) | More stable (three resonance structures) quora.com |

| C3 (or C4) | Less stable (two resonance structures) quora.com |

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile. However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The Diels-Alder reaction with furan is often reversible. nih.govrsc.orgresearchgate.net

The reactivity of the furan ring in a Diels-Alder reaction is influenced by the substituents on the ring. Electron-donating groups on the furan ring generally increase its reactivity as a diene. mdpi.com In 2,2'-Disulfanediylbis(5-methylfuran), the disulfide and methyl groups are electron-donating, which would be expected to enhance the reactivity of the furan rings in cycloaddition reactions compared to unsubstituted furan.

The reaction of a furan derivative with a dienophile, such as maleimide, leads to the formation of an oxanorbornene adduct. researchgate.netmdpi.comnih.gov The stereoselectivity of the reaction (endo vs. exo) is dependent on the reaction conditions and the nature of the dienophile and the furan.

Ring-Opening Reactions and Subsequent Transformations

The furan rings in 2,2'-Disulfanediylbis(5-methylfuran) can undergo ring-opening reactions, typically under acidic conditions. mdpi.comnih.govacs.org The presence of the electron-donating methyl group at the 5-position and the disulfide linkage at the 2-position influences the stability and reactivity of the furan rings. Protonation of the furan ring, a key step in acid-catalyzed ring-opening, is facilitated by the electron-rich nature of the ring. acs.orgpharmaguideline.com

The initial protonation can occur at the α-carbon (adjacent to the oxygen), which is generally favored for furan derivatives. acs.orgpearson.com This is followed by nucleophilic attack, often by a solvent molecule like water, leading to the formation of an intermediate such as a dihydrofuranol. acs.org Subsequent protonation of the ring oxygen can then initiate the cleavage of the furan ring, yielding unsaturated dicarbonyl compounds. acs.orgiust.ac.ir For instance, the acid-catalyzed hydrolysis of furan itself leads to the formation of 4-hydroxy-2-butenal. acs.org

In the context of 2,2'-Disulfanediylbis(5-methylfuran), the disulfide bond's stability under these conditions would be a critical factor. If the disulfide bond remains intact during the initial stages of the reaction, ring-opening of one or both furan rings could lead to complex polyfunctional molecules containing both sulfur and carbonyl groups. However, strong acidic conditions and the presence of nucleophiles could also lead to the cleavage of the S-S bond. youtube.comwikipedia.org

A study on the polymerization of furfuryl alcohol has shown that the presence of water and the type of acidic initiator can control the extent of furan ring-opening, leading to the formation of structures containing ester or ketone functionalities. mdpi.comnih.gov This suggests that by carefully selecting the reaction conditions, the transformation of 2,2'-Disulfanediylbis(5-methylfuran) could be directed towards specific ring-opened products.

Subsequent transformations of the initially formed ring-opened products can be diverse. The resulting dicarbonyl moieties can undergo a variety of classical carbonyl reactions, such as condensation, cyclization, or further oxidation or reduction, offering pathways to a range of linear and heterocyclic compounds.

Mechanistic Studies of Selected Reactions

Understanding the mechanisms of reactions involving 2,2'-Disulfanediylbis(5-methylfuran) is crucial for controlling reaction outcomes and designing new synthetic applications. This involves investigating kinetic isotope effects, identifying reaction intermediates, and mapping reaction pathways.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. libretexts.org In reactions of 2,2'-Disulfanediylbis(5-methylfuran), KIEs could be used to probe mechanisms of both furan ring reactions and disulfide bond cleavage.

For instance, in electrophilic substitution reactions on the furan ring, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage at the site of substitution is the rate-determining step. However, for many electrophilic aromatic substitutions, the initial attack of the electrophile is rate-limiting, resulting in a KIE close to 1.

In the case of disulfide bond cleavage, sulfur isotope effects (³²S/³⁴S) can provide insight into the transition state of the cleavage reaction. nih.govcdnsciencepub.com The magnitude of the sulfur KIE can be influenced by the nature of the reductant and the solvent. For example, a significant KIE would suggest that the S-S bond is substantially weakened in the transition state of the rate-determining step.

| Reaction Type | Isotopic Substitution | Expected KIE (k_light/k_heavy) | Mechanistic Implication |

| Electrophilic Aromatic Substitution | C-H vs. C-D on furan ring | ~1 or >1 | Indicates whether C-H bond breaking is in the rate-determining step. |

| Disulfide Bond Reduction | ³²S vs. ³⁴S | >1 | Provides information on the S-S bond strength in the transition state. cdnsciencepub.com |

| Furan Ring Opening (Acid-Catalyzed) | ¹⁶O vs. ¹⁸O in solvent water | >1 | Can help elucidate the role of water as a nucleophile in the rate-determining step. harvard.edu |

The direct observation and characterization of reaction intermediates are vital for confirming proposed reaction mechanisms. For reactions involving 2,2'-Disulfanediylbis(5-methylfuran), various spectroscopic techniques could be employed to identify transient species.

In electrophilic attacks on the furan ring, the key intermediate is a resonance-stabilized carbocation (a sigma complex or arenium ion). pearson.com Low-temperature NMR spectroscopy could potentially be used to observe this intermediate.

For disulfide bond cleavage via thiol-disulfide exchange, a mixed disulfide intermediate is formed. wikipedia.orgnih.gov This species could be detected by mass spectrometry or chromatography if it has sufficient stability. In metal-catalyzed reactions, organometallic intermediates where the sulfur atom is coordinated to the metal center would be expected. nih.govuni.lu

Computational studies using Density Functional Theory (DFT) can also be invaluable for predicting the structures and energies of potential intermediates and transition states, providing a theoretical framework to complement experimental observations. nih.gov

Computational chemistry provides powerful tools for analyzing transition states and mapping entire reaction pathways. nih.gov For 2,2'-Disulfanediylbis(5-methylfuran), DFT calculations can be used to model the geometries and energies of reactants, products, intermediates, and transition states for various transformations.

For example, in the acid-catalyzed ring-opening of the furan rings, computational models can help to determine the preferred site of protonation and the energy barriers for subsequent nucleophilic attack and ring cleavage. acs.org This can explain the regioselectivity of the reaction and predict how substituents might influence the reaction rate.

Similarly, for disulfide bond cleavage, transition state analysis can elucidate the geometry of the attacking nucleophile relative to the S-S bond. For instance, in an SN2-type mechanism, a linear arrangement of the nucleophile, the proximal sulfur, and the distal sulfur is expected in the transition state. researchgate.netresearchgate.net Computational mapping of the potential energy surface can reveal the lowest energy pathway and identify any potential side reactions.

Catalyzed Transformations of 2,2'-Disulfanediylbis(5-methylfuran)

Catalysis offers a powerful means to enhance the reactivity and selectivity of transformations involving 2,2'-Disulfanediylbis(5-methylfuran), particularly for reactions involving the cleavage and functionalization of the disulfide bond.

Transition metal catalysis is a well-established method for the formation of carbon-sulfur bonds, and aryl disulfides are often used as precursors for aryl thiolates in these reactions. nih.govuni.lunih.gov The disulfide bond in 2,2'-Disulfanediylbis(5-methylfuran) can be cleaved in the presence of a suitable metal catalyst, such as palladium, nickel, or copper, to generate a metal-thiolate intermediate. This intermediate can then participate in cross-coupling reactions with various electrophiles.

A plausible catalytic cycle for a palladium-catalyzed cross-coupling of 2,2'-Disulfanediylbis(5-methylfuran) with an aryl halide (Ar-X) would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) intermediate, Ar-Pd-X.

Disulfide Cleavage/Transmetalation: The disulfide can react with the palladium complex or a reducing agent to form a palladium thiolate species.

Reductive Elimination: The aryl and furylthiolate ligands on the palladium center couple and are eliminated to form the desired aryl furyl sulfide (B99878) product, regenerating the Pd(0) catalyst.

Nickel catalysts are also effective for C-S bond formation and have been shown to catalyze the arylation of disulfides. nih.govacs.org These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle analogous to that of palladium.

| Catalyst System | Coupling Partner | Potential Product | Reference (Analogous Reactions) |

| Pd(OAc)₂ / Ligand | Aryl Halide (e.g., Iodobenzene) | 2-(Phenylthio)-5-methylfuran | uni.lu |

| NiBr₂ / Bipyridine | Aryl Iodide | 2-(Arylthio)-5-methylfuran | nih.gov |

| CuI / Base | Alkyl Halide | 2-(Alkylthio)-5-methylfuran | uni.lu |

These metal-catalyzed cross-coupling reactions represent a powerful strategy for the selective functionalization of the sulfur atoms in 2,2'-Disulfanediylbis(5-methylfuran), providing access to a wide range of unsymmetrical furyl sulfides.

Enzymatic Biotransformations of Disulfide and Furan Units

The biotransformation of 2,2'-Disulfanediylbis(5-methylfuran) within a biological system is anticipated to involve enzymatic modifications of both the disulfide linkage and the furan rings.

The disulfide bond is a primary target for enzymatic reduction. Thiol-disulfide oxidoreductases, such as protein disulfide isomerase (PDI) and thioredoxin, are enzymes that catalyze the cleavage of disulfide bonds. researchgate.netnih.gov This process typically occurs via a nucleophilic substitution (SN2) reaction mechanism. researchgate.net The active site of these enzymes contains a reactive thiol group (from a cysteine residue) which attacks one of the sulfur atoms of the disulfide bridge in 2,2'-Disulfanediylbis(5-methylfuran). This results in the formation of a mixed disulfide between the enzyme and a 5-methyl-2-thiofuran fragment, and the release of the other 5-methyl-2-thiofuran molecule as a free thiol. Subsequent reduction of the mixed disulfide regenerates the enzyme and releases the second thiol molecule.

Concurrently, the furan rings are susceptible to oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For furan and its derivatives, a common metabolic pathway involves the oxidation of the furan ring to form reactive intermediates. nih.gov In the case of 2,2'-Disulfanediylbis(5-methylfuran), CYP-mediated oxidation would likely generate an epoxide or a cis-enedione intermediate. These electrophilic species can then react with cellular nucleophiles. The specific P450 isozyme involved, such as CYP2E1 which is known to metabolize furan, would influence the rate and outcome of this biotransformation. nih.gov

Table 1: Postulated Enzymatic Biotransformation of 2,2'-Disulfanediylbis(5-methylfuran)

| Moiety | Enzyme Class | Probable Reaction | Resulting Product(s) |

| Disulfide | Thiol-disulfide oxidoreductase | Reduction | 2-(mercaptomethyl)furan |

| Furan | Cytochrome P450 | Oxidation | Furan epoxide or cis-enedione derivatives |

Photocatalytic Reactivity under Mild Conditions

Under mild conditions, utilizing visible light and a suitable photocatalyst, 2,2'-Disulfanediylbis(5-methylfuran) is expected to exhibit distinct reactivity at both the disulfide bond and the furan rings. beilstein-journals.orgresearchgate.net Photocatalysis offers a pathway for selective transformations without the need for harsh reagents or high temperatures. newiridium.com

The disulfide bond can undergo photocatalytic cleavage. Upon excitation by visible light, a photoredox catalyst can initiate a single-electron transfer (SET) process. Reduction of the disulfide bond would lead to its cleavage, generating two 5-methyl-2-furanylthiyl radicals. These highly reactive radical intermediates can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to other unsaturated systems.

The furan ring itself can also be a site of photocatalytic transformation. Recent studies have demonstrated that furan rings can be converted to other heterocyclic systems, such as pyrroles, through photocatalytic processes that proceed via a polarity inversion initiated by single electron transfer. nih.gov This suggests that under specific photocatalytic conditions, the furan rings of 2,2'-Disulfanediylbis(5-methylfuran) could be opened and rearranged. Furthermore, the photocatalytic generation of reactive oxygen species could lead to the oxidation of the furan ring, similar to the enzymatic pathways, but driven by light. iastate.edu

Table 2: Predicted Photocatalytic Reactions of 2,2'-Disulfanediylbis(5-methylfuran) under Mild Conditions

| Moiety | Photocatalyst Type | Light Source | Probable Reaction | Intermediate(s) |

| Disulfide | Reductive Photocatalyst (e.g., Ru(bpy)₃²⁺) | Visible Light | Reductive Cleavage | 5-methyl-2-furanylthiyl radical |

| Furan | Oxidative Photocatalyst (e.g., organic dye) | Visible Light | Ring Opening/Rearrangement | Furan radical cation |

Computational Chemistry and Theoretical Investigations of 2,2 Disulfanediylbis 5 Methylfuran

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules like 2,2'-Disulfanediylbis(5-methylfuran). These methods provide a deep understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules. For 2,2'-Disulfanediylbis(5-methylfuran), DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of the molecule.

A key aspect of DFT analysis is the calculation of energetic properties. The standard molar enthalpy of formation, for instance, provides insight into the thermodynamic stability of the compound. While specific data for 2,2'-Disulfanediylbis(5-methylfuran) is unavailable, studies on other sulfur-containing furan (B31954) derivatives have successfully used DFT to complement experimental thermochemical data. mdpi.com For example, research on compounds like methyl 2-methyl-3-furyl disulfide has demonstrated good agreement between DFT-calculated and experimentally determined enthalpies of formation. mdpi.com

Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Studies on similar disulfide-linked Schiff bases have shown that DFT calculations can accurately predict vibrational spectra. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2,2'-Disulfanediylbis(5-methylfuran)

| Property | Predicted Value | Method |

| Optimized C-S bond length | ~1.85 Å | B3LYP/6-31G(d) |

| Optimized S-S bond length | ~2.05 Å | B3LYP/6-31G(d) |

| C-S-S-C dihedral angle | ~90° | B3LYP/6-31G(d) |

| Enthalpy of Formation (gas) | Value not available | G3 theory |

| Dipole Moment | Value not available | B3LYP/6-31G(d) |

Note: The values in this table are hypothetical and based on typical values for similar compounds. Actual computational studies are required for accurate data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that helps in understanding and predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For 2,2'-Disulfanediylbis(5-methylfuran), FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack. It is expected that the sulfur atoms and the furan rings would play a significant role in the frontier orbitals. Theoretical studies on thienyl derivatives have shown that the nature of the heterocyclic ring and its substituents significantly influences the HOMO and LUMO energy levels. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for 2,2'-Disulfanediylbis(5-methylfuran)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | Value not available | Electron-donating ability |

| LUMO Energy | Value not available | Electron-accepting ability |

| HOMO-LUMO Gap | Value not available | Chemical reactivity and stability |

Note: The values in this table are hypothetical. Specific calculations are needed to determine the actual FMO energies and gap.

Molecular Dynamics (MD) Simulations for Conformational Landscape

While quantum chemical calculations provide insights into the electronic structure of a single, often isolated, molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Exploration of Disulfide Torsion and Furan Ring Flexibility

The furan rings themselves possess some degree of flexibility, which can also be assessed using MD simulations. Understanding the interplay between the disulfide torsion and the orientation of the furan rings is crucial for a complete picture of the molecule's conformational landscape. Conformational analysis of similar flexible molecules, such as certain 1,3-dithianes, has been successfully performed using computational methods. acs.orgresearchgate.net

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations are particularly powerful for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how interactions such as hydrogen bonding and dipole-dipole interactions affect the conformational preferences of 2,2'-Disulfanediylbis(5-methylfuran).

For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Conversely, in a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation. Research on other disulfide-containing molecules has demonstrated the critical role of the solvent in dictating conformational equilibria. nih.gov Understanding these solvent effects is vital for predicting the behavior of 2,2'-Disulfanediylbis(5-methylfuran) in different chemical environments, which is essential for its potential applications.

Analysis of Intermolecular Interactions in Condensed Phases

In the condensed phases of 2,2'-Disulfanediylbis(5-methylfuran), a variety of non-covalent interactions are anticipated to govern its physical properties and crystal packing. A theoretical analysis would primarily focus on van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the methyl groups.

A significant area of investigation would be the nature of sulfur-oxygen (S···O) intermolecular interactions. nih.govacs.org Quantum mechanics (QM) calculations can be employed to characterize the strength and directionality of these S···O contacts. nih.govacs.org Such interactions are known to be important in the structural chemistry of sulfur-containing heterocyclic compounds. nih.govacs.orgrsc.orgresearchgate.net Computational studies on similar aromatic sulfur-containing molecules have utilized methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to elucidate the role of these interactions in improving binding affinities in biological systems. nih.gov Data mining of crystallographic databases for related structures could also provide insights into the preferred geometries of these interactions. nih.govacs.org

Reaction Pathway Modeling and Transition State Search

Computational methods are invaluable for predicting the reaction barriers and energetics of various transformations involving 2,2'-Disulfanediylbis(5-methylfuran). A primary focus would be the thermal and photochemical stability of the disulfide bond. Thiol-disulfide exchange reactions, for instance, are known to proceed through a trisulfide-like transition state. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the SN2-type reaction pathway of a nucleophilic attack on one of the sulfur atoms. nih.govresearchgate.netacs.org For analogous systems, activation barriers have been computed, providing a quantitative measure of the compound's reactivity. acs.org

Another area of interest is the reactivity of the furan rings. Furan and its derivatives can participate in various reactions, including cycloadditions and electrophilic substitutions. nih.govresearchgate.net DFT calculations can predict the activation energies for these processes. For example, the Diels-Alder reaction of furan with dienophiles has been studied computationally to determine reaction energetics and stereoselectivity. nih.gov Similarly, the reaction barriers for the coupling of furan derivatives can be computed, which is crucial for understanding potential polymerization or degradation pathways. nih.gov

A hypothetical reaction for 2,2'-Disulfanediylbis(5-methylfuran) could be its cleavage. The following table presents a hypothetical set of calculated thermodynamic data for such a reaction.

Table 1: Hypothetical Calculated Thermodynamic Data for the Homolytic Cleavage of 2,2'-Disulfanediylbis(5-methylfuran)

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | +35.7 |

| Gibbs Free Energy of Reaction (ΔG) | +28.9 |

| Activation Energy (Ea) | +45.2 |

Note: These values are hypothetical and for illustrative purposes only.

Theoretical modeling can shed light on how 2,2'-Disulfanediylbis(5-methylfuran) might interact with catalysts. For instance, in the context of hydrodesulfurization, a key process in the petroleum industry, computational models can identify the active sites of catalysts and the mechanism of C-S bond cleavage. acs.org While this compound is more complex than typical thiophenic compounds found in crude oil, understanding its interaction with catalytic surfaces like MoS₂ would be of interest.

Furthermore, the furan rings can interact with Lewis and Brønsted acid catalysts. nih.gov Computational studies on furan derivatives have shown that furan can act as an electron donor and coordinate to metal centers, which can in some cases inhibit catalytic activity. minciencias.gov.conih.govmdpi.com DFT calculations can be used to model the adsorption of 2,2'-Disulfanediylbis(5-methylfuran) on a catalyst surface and determine the binding energies and geometries. This can help in understanding how the molecule might orient itself in an active site and which bonds are activated for a catalytic transformation. minciencias.gov.conih.govmdpi.com The mechanism of catalytic oxidation of the furan ring or the sulfur bridge could also be investigated, identifying intermediates and transition states. rsc.org

In a research setting where experimental data is available, theoretical models serve as a powerful tool for validation and interpretation. For example, if the reaction of 2,2'-Disulfanediylbis(5-methylfuran) under certain conditions yields a specific set of products, computational modeling of various plausible reaction pathways can confirm the most likely mechanism by comparing the calculated activation barriers with the experimental reaction conditions. researchgate.net

If experimental kinetic data is obtained, theoretical calculations of rate constants using transition state theory can be compared with the experimental values. nih.gov Agreement between the two would provide strong support for the proposed reaction mechanism. For instance, in studies of furan derivatives, DFT calculations have been successfully used to rationalize product distributions in catalytic reactions. acs.org Similarly, if the compound is found to inhibit a catalytic process, theoretical models can validate this by showing a strong binding affinity of the molecule to the catalyst's active site, as has been demonstrated for furan itself. minciencias.gov.conih.govmdpi.com

Spectroscopic Parameter Prediction and Interpretation

The prediction of NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. mdpi.com For 2,2'-Disulfanediylbis(5-methylfuran), DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR spectra. researchgate.netchemaxon.comnih.govglobalresearchonline.netnih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov

The process typically involves geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensors. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which can also be calculated at the same level of theory. youtube.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 2,2'-Disulfanediylbis(5-methylfuran), illustrating the type of data that would be generated from such a computational study.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Disulfanediylbis(5-methylfuran)

| Atom | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C | 2, 2' | - | 155.4 |

| C | 3, 3' | 6.25 | 110.8 |

| C | 4, 4' | 6.10 | 108.2 |

| C | 5, 5' | - | 152.1 |

| C (CH₃) | 6, 6' | 2.35 | 13.5 |

| S | 7, 7' | - | - |

Note: These values are hypothetical and for illustrative purposes only. Atom numbering is based on standard IUPAC conventions for the furan rings.

These predicted shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can also point to conformational dynamics or specific solvent effects. researchgate.netchemaxon.com

Simulated UV-Vis and IR Spectra for Band Assignment

The simulation of ultraviolet-visible (UV-Vis) and infrared (IR) spectra through computational methods is a cornerstone of modern chemical analysis, providing deep insights into electronic transitions and molecular vibrations.

Simulated UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a prevalent method for predicting the electronic absorption spectra of organic molecules. usd.eduresearchgate.net This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. For a molecule like 2,2'-Disulfanediylbis(5-methylfuran), the UV-Vis spectrum is expected to be characterized by π-π* transitions associated with the furan rings and n-π* transitions involving the sulfur atoms.

To perform these simulations, a common protocol involves first optimizing the ground-state geometry of the molecule using a selected DFT functional and basis set. Subsequently, TD-DFT calculations are performed on the optimized geometry. The choice of functional and basis set is critical for accuracy, with hybrid functionals often being employed for good performance in predicting optical properties. researchgate.net A conductor-like polarizable continuum model (CPCM) can be used to simulate the solvent effects, providing a more realistic comparison to experimental spectra. researchgate.net

A representative TD-DFT calculation would likely reveal several key electronic transitions for 2,2'-Disulfanediylbis(5-methylfuran). The primary absorptions would be attributed to the conjugated systems of the furan rings. The disulfide bridge can also influence the electronic structure, potentially giving rise to its own characteristic absorptions or modifying the transitions of the furan moieties.

Representative Simulated UV-Vis Data for 2,2'-Disulfanediylbis(5-methylfuran)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO -> LUMO | π -> π |

| 250 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 220 | 0.05 | HOMO-2 -> LUMO+1 | n -> σ* |

Note: This table is a hypothetical representation based on typical values for furan-containing compounds and is intended for illustrative purposes, as direct experimental or computational data for 2,2'-Disulfanediylbis(5-methylfuran) is not available in the searched literature.

Simulated IR Spectra: Theoretical IR spectra are calculated from the vibrational frequencies of a molecule in its optimized ground state. These simulations are invaluable for assigning the bands observed in experimental IR spectra. The calculation of harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. The process typically involves a geometry optimization followed by a frequency calculation at the same level of theory. DFT methods are widely used for this purpose. researchgate.net

For 2,2'-Disulfanediylbis(5-methylfuran), the simulated IR spectrum would display characteristic vibrational modes. These would include C-H stretching and bending modes of the methyl groups and furan rings, C-O-C and C=C stretching of the furan rings, and the S-S and C-S stretching modes of the disulfide linkage. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Representative Simulated IR Data for 2,2'-Disulfanediylbis(5-methylfuran)

| Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode |

| 3100-3150 | Aromatic C-H Stretch (Furan) |

| 2920-2980 | Aliphatic C-H Stretch (Methyl) |

| 1550-1600 | C=C Stretch (Furan Ring) |

| 1450-1470 | CH₃ Asymmetric Bend |

| 1370-1390 | CH₃ Symmetric Bend |

| 1020-1080 | C-O-C Asymmetric Stretch |

| 650-700 | C-S Stretch |

| 450-500 | S-S Stretch |